9-(2-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
The compound “9-(2-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant compounds and are part of many biochemical processes. They are found in DNA, RNA, and ATP .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine ring provides a planar, aromatic core, while the ethoxyphenyl, hexyl, and carboxamide groups add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the purine ring might undergo substitution reactions, while the carboxamide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group and the nonpolar hexyl group could impact its solubility, while the aromatic rings could influence its UV/Vis absorption properties .Scientific Research Applications
Antiviral Applications
Purine derivatives, including those similar to 9-(2-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, have shown promise in antiviral research. For instance, studies on 9-[2-(Phosphonomethoxy)alkoxy]purines have identified their potential as antiviral agents, specifically against herpesviruses and certain retroviruses (Duckworth et al., 1991).
Antimycobacterial Properties
Research into purine derivatives has also uncovered their antimycobacterial properties. A study on 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which are structurally related to the compound , demonstrated significant inhibition of Mycobacterium tuberculosis, suggesting potential applications in antituberculosis drugs (Bakkestuen et al., 2005).
Synthesis and Derivative Studies
Studies on purine and its derivatives, including synthesis and reaction mechanisms, have been pivotal in understanding the broader applications of compounds like this compound. For instance, research into the synthesis of purine N-oxides and their derivatives provides insights into the chemical properties and potential applications of these compounds (Kawashima & Kumashiro, 1969).
Nucleoside Analogues and Antiviral Research
The synthesis of nucleoside analogues from purine derivatives, including phosphorylation studies, has been essential in antiviral research. For example, the study of compounds like 9-(2-Hydroxyethoxymethyl)guanine, a purine nucleoside analogue, revealed its phosphorylation by viral enzymes, highlighting its potential as an antiviral agent (Fyfe et al., 1978).
Adenosine Receptor Agonists
Purine derivatives have been explored as potential adenosine receptor agonists. For example, studies on derivatives like 1-(6-amino-9H-purin-9-yl)-1-deoxy-N-ethyl-beta-D-ribofuranuronamide have investigated their affinity and selectivity for different adenosine receptors, highlighting their therapeutic potential (Baraldi et al., 1998).
Biodegradation Studies
Biodegradation studies of compounds structurally similar to this compound, such as nonylphenol ethoxylates, have been conducted to understand their environmental impact. These studies are crucial in assessing the ecological safety of such compounds (Jonkers et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-hexyl-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-3-5-6-7-12-15-22-16(18(21)26)17-19(23-15)25(20(27)24-17)13-10-8-9-11-14(13)28-4-2/h8-11H,3-7,12H2,1-2H3,(H2,21,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODFGZIUYQGMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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